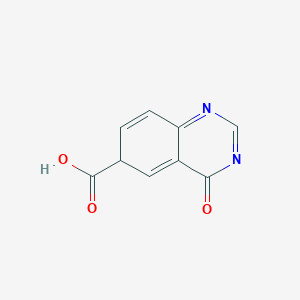![molecular formula C8H9NO2 B12360790 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The specific pathways involved depend on the particular application and the nature of the target.
類似化合物との比較
4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one can be compared with other similar compounds such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
4-hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h4-5,10H,1-3H2 |
InChIキー |
RSEXVHJKVNVSEI-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=NC(=O)C=C2O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate](/img/structure/B12360720.png)

![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)


![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)





![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
